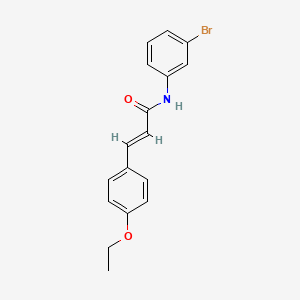![molecular formula C15H12N2O2S B5813315 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5813315.png)
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide, also known as GW501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes. However, its usage has been prohibited due to its potential to cause cancer in animal studies. Despite its ban, the compound continues to be of interest to researchers due to its potential applications in scientific research.
Mecanismo De Acción
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide works by activating the PPARδ receptor, which regulates the expression of genes involved in energy metabolism. This activation leads to an increase in the expression of genes involved in the oxidation of fatty acids and glucose metabolism, resulting in increased endurance and improved metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the expression of genes involved in fatty acid oxidation and glucose metabolism. It has also been found to increase the expression of genes involved in mitochondrial biogenesis, resulting in increased endurance. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has several advantages for lab experiments. It has been found to be a potent activator of the PPARδ receptor, making it useful for studying the effects of PPARδ activation on gene expression and metabolism. However, its usage is limited due to its potential to cause cancer in animal studies.
Direcciones Futuras
There are several future directions for research on 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide. One area of interest is the development of safer PPARδ agonists that do not have the potential to cause cancer. Another area of interest is the identification of the specific mechanisms by which this compound exerts its effects on metabolism and endurance. Additionally, there is potential for the development of this compound as a therapeutic agent for the treatment of neurodegenerative diseases and cancer.
Métodos De Síntesis
The synthesis of 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide involves the condensation of 2-thiophenecarboxylic acid with indole-3-carboxaldehyde followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then acetylated with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been found to have various applications in scientific research. It has been shown to increase endurance and improve metabolism in animal studies. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c16-14(18)9-17-8-11(10-4-1-2-5-12(10)17)15(19)13-6-3-7-20-13/h1-8H,9H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYVIXDZRZASBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(methylthio)-1-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B5813281.png)

![4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5813288.png)
![5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5813297.png)

![3,3-dichloro-2-[(2,2-dimethylpropanoyl)amino]acrylamide](/img/structure/B5813310.png)

![4-{[4-ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5813328.png)
![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5813343.png)
![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)